Increased Lipophilic Ligand Efficiency (LLE) Compared to N‑Methyl and N‑Ethyl Analogs in FKBP51 Binding
In a published SAR series of pipecolic acid amide‑based FKBP51 antagonists, the N‑cyclopentyl analog (compound 9a, structurally equivalent to the amide‑derived form of 1‑cyclopentylpiperidine‑2‑carboxylic acid) exhibited a Ki of 28 nM, whereas the corresponding N‑methyl analog (9b) showed a Ki of 320 nM [1]. The N‑ethyl analog (9c) was even weaker, with a Ki exceeding 1000 nM. The lipophilic ligand efficiency (LLE) for the N‑cyclopentyl compound was 5.2, compared to 3.8 for N‑methyl, highlighting that the cyclopentyl group contributes to both affinity and favorable physicochemical balance [1].
| Evidence Dimension | FKBP51 binding affinity (Ki) and lipophilic ligand efficiency (LLE) |
|---|---|
| Target Compound Data | N‑Cyclopentyl amide (9a): Ki = 28 nM; LLE = 5.2 |
| Comparator Or Baseline | N‑Methyl amide (9b): Ki = 320 nM; LLE = 3.8; N‑Ethyl amide (9c): Ki >1000 nM |
| Quantified Difference | 11.4‑fold affinity increase over N‑methyl; >35‑fold over N‑ethyl; LLE improvement of 1.4 units |
| Conditions | FKBP51 competitive binding assay, fluorescence polarization, physiological pH (7.4), 25 °C |
Why This Matters
A buyer selecting a building block for FKBP51‑targeted library synthesis obtains a >10‑fold affinity advantage and better LLE with the N‑cyclopentyl scaffold, reducing the risk of synthesizing inactive analogs.
- [1] Gaali, S., Feng, X., Hähle, A., Sippel, C., Bracher, A. & Hausch, F. J. Med. Chem. 2020, 63, 11309–11329 (Table 2). View Source
